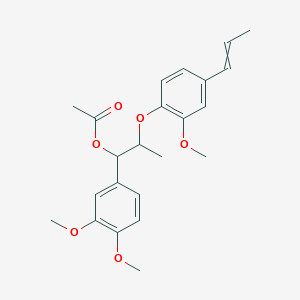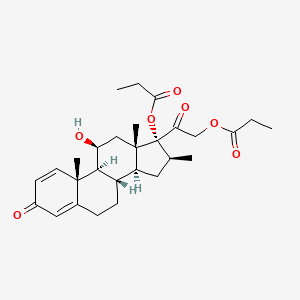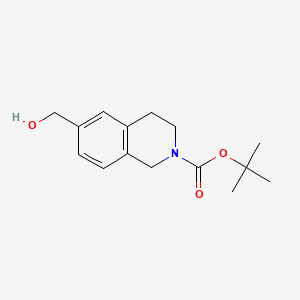
Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound with the molecular formula C₁₅H₂₁NO₃ . It has a molecular weight of 263.33 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 403.7±45.0 °C (760 mm Hg) and a flash point of 198 °C . It is stored in a refrigerator .Scientific Research Applications
Synthetic Phenolic Antioxidants
Environmental Impact and Human Exposure : Synthetic phenolic antioxidants (SPAs), including derivatives similar to tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, have been studied extensively for their environmental presence, fate, and human exposure. They are used in various products to prevent oxidative degradation, extending shelf life. These compounds, such as BHT and DBP, have been detected in indoor dust, outdoor air, water bodies, and human tissues. Exposure pathways include food intake, dust ingestion, and personal care products. Toxicity studies indicate potential hepatic, endocrine, and carcinogenic effects, urging further research on their environmental behavior and novel, less toxic alternatives (Liu & Mabury, 2020).
Antioxidant Activity Measurement Techniques
Methods and Challenges : A comprehensive review of methods to determine antioxidant activity emphasizes the importance of specific tests based on hydrogen atom transfer and electron transfer mechanisms. Techniques like ORAC, HORAC, TRAP, and TOSC for hydrogen atom transfer, and CUPRAC and FRAP for electron transfer, highlight the complexity and variability in measuring antioxidant capacities. These methods, crucial for analyzing phenolic antioxidants, face challenges in standardization and correlation with biological outcomes, indicating a need for combined chemical and electrochemical approaches to better understand antioxidant mechanisms and effectiveness (Munteanu & Apetrei, 2021).
Natural Antioxidants in Food Preservation
Applications and Consumer Preferences : The shift towards natural antioxidants in meat processing to replace synthetic options like BHT, BHA, and TBHQ is driven by consumer demand for cleaner labels and safer ingredients. Natural antioxidants from spices such as rosemary and oregano are being explored for their efficacy in preventing oxidation in meat products, presenting an opportunity to enhance food safety and quality while addressing health concerns associated with synthetic antioxidants (Oswell, Thippareddi, & Pegg, 2018).
properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTNAXCVGQIIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
622867-52-1 |
Source


|
| Record name | tert-butyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)



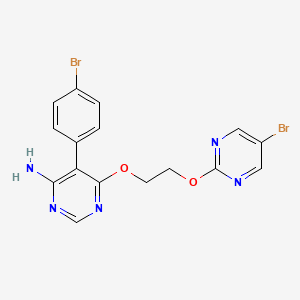
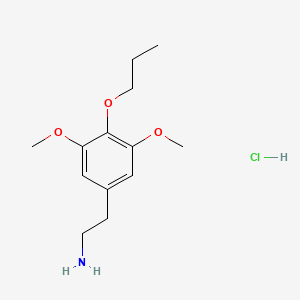
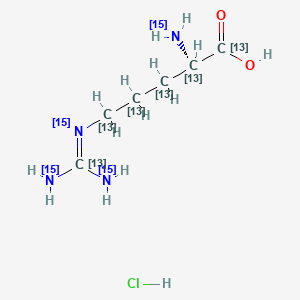
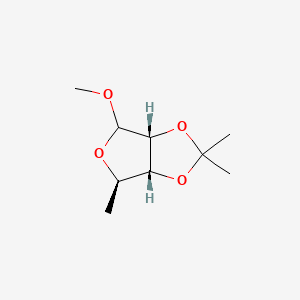
![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

